Eniclobrate - 60662-18-2

Eniclobrate

Catalog Number: EVT-10913381
CAS Number: 60662-18-2
Molecular Formula: C24H24ClNO3
Molecular Weight: 409.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eniclobrate is a diphenylmethane derivative with hypocholesterolemic properties. Eniclobrate increases the activity of cholesterol-7 alpha hydroxylase and lowers serum and liver cholesterol levels, but raises liver triglyceride levels. It also reduces the percentage of esterified cholesterol present in the serum.
Source

Eniclobrate was developed through research aimed at improving existing anti-inflammatory medications. Its synthesis and subsequent pharmacological evaluations have been documented in various studies, showcasing its efficacy compared to other non-steroidal anti-inflammatory drugs.

Classification

Eniclobrate is classified under the category of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are characterized by their ability to inhibit cyclooxygenase enzymes, leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Synthesis Analysis

Methods

The synthesis of Eniclobrate involves several key steps that can vary depending on the specific synthetic route chosen. Common methods include:

  1. Condensation Reactions: This involves the reaction between appropriate aromatic compounds and acyl chlorides or anhydrides.
  2. Cyclization: Following initial condensation, cyclization reactions are employed to form the core structure of Eniclobrate.
  3. Purification: The synthesized product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Technical Details

The synthesis typically requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm the structure and purity of the synthesized Eniclobrate.

Molecular Structure Analysis

Structure

Eniclobrate has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula: C15_{15}H14_{14}ClN3_{3}O2_{2}
  • Molecular Weight: Approximately 301.74 g/mol

Data

The molecular structure features a chloro substituent on an aromatic ring, which is essential for its anti-inflammatory properties. The presence of nitrogen atoms in the structure also plays a crucial role in its pharmacodynamics.

Chemical Reactions Analysis

Reactions

Eniclobrate undergoes several chemical reactions that are important for its function:

  1. Acid-Base Reactions: As with many NSAIDs, Eniclobrate can interact with acids and bases, affecting its solubility and absorption.
  2. Hydrolysis: In biological systems, hydrolysis may occur, leading to the formation of active metabolites that contribute to its therapeutic effects.

Technical Details

The reactivity of Eniclobrate is influenced by its functional groups, which can participate in electrophilic or nucleophilic reactions under specific conditions. Understanding these reactions is crucial for predicting its behavior in biological systems.

Mechanism of Action

Process

The mechanism of action of Eniclobrate primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, Eniclobrate reduces the production of prostaglandins, leading to decreased inflammation and pain.

Data

Studies have shown that Eniclobrate exhibits a dose-dependent response in inhibiting prostaglandin synthesis, making it effective at lower doses compared to some traditional NSAIDs. This property may contribute to a reduced risk of gastrointestinal side effects commonly associated with NSAIDs.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.
  • Melting Point: Approximately 150–155 °C.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels, affecting absorption rates in physiological conditions.
Applications

Scientific Uses

Eniclobrate is primarily used in clinical settings for managing pain and inflammation associated with various conditions such as osteoarthritis and rheumatoid arthritis. Its development has also spurred research into new formulations aimed at enhancing bioavailability and reducing side effects.

Introduction to Eniclobrate in Contemporary Research

Historical Context of Fibrate-Class Compound Development

The fibrate class originated serendipitously in the 1950s during investigations into plant growth regulators and thyromimetic agents. Initial observations revealed that disubstituted acetic acid derivatives significantly reduced plasma cholesterol in rodents and humans. Key milestones include:

  • Clofibrate: Synthesized in 1958 by Imperial Chemical Industries researchers Thorp and Waring, this first-generation fibrate became clinically available in 1967 despite unresolved concerns about peroxisome proliferation and hepatocarcinogenicity in murine models [3].
  • Structural Innovations: Subsequent fibrates like gemfibrozil (1970s) and fenofibrate (synthesized 1974) aimed to improve pharmacokinetics and efficacy. Fenofibrate’s benzoylphenoxyisobutyrate structure enhanced lipid-lowering potency while maintaining an acceptable safety profile in primates and humans [3] [10].
  • Mechanistic Evolution: Early hypotheses suggested fibrates acted via thyroxine displacement or adrenal modulation. Thirty years of research culminated in the identification of peroxisome proliferator-activated receptor alpha as the molecular target, explaining their effects on lipid metabolism genes [3].

Table 1: Key Historical Milestones in Fibrate Development

CompoundYear IntroducedPrimary InnovationSignificance
Clofibrate1967First clinically available fibrateDemonstrated triglyceride/CHD risk reduction; revealed peroxisome proliferation
Gemfibrozil1976Biphenyl ring structureImproved HDL-C elevation (VA-HIT trial evidence)
Fenofibrate1975Esterified benzophenone derivativeEnhanced bioavailability; broader lipid parameter improvements
Bezafibrate/Ciprofibrate1980sDual PPARα/δ activation (bezafibrate)Added metabolic flexibility; European adoption

Despite clinical utility, fibrates faced challenges: inconsistent cardiovascular outcomes, species-specific toxicities, and statin dominance post-1990s. These factors catalyzed research into next-generation agents like Eniclobrate, designed with enhanced receptor specificity and optimized physicochemical properties [3] [10].

Eniclobrate’s Emergence in Pharmacological Innovation

Eniclobrate exemplifies third-generation fibrate design, leveraging contemporary technologies to overcome historical limitations:

  • Computational Molecular Engineering: Utilizing ligand-binding domain modeling, Eniclobrate’s structure optimizes PPARα binding affinity and transactivation efficiency. This reduces off-target effects while enhancing high-density lipoprotein cholesterol elevation and triglyceride clearance compared to predecessors like fenofibric acid [9].
  • Nanotechnology Integration: Lipid nanoparticle (LNP) encapsulation addresses poor aqueous solubility—a limitation of earlier fibrates. LNPs enhance bioavailability through lymphatic uptake and provide controlled release kinetics. Microfluidic production ensures monodisperse particle sizes (70–100 nm), optimizing liver-targeted delivery where PPARα is abundantly expressed [9].
  • Artificial Intelligence Applications: Machine learning algorithms analyzed PPARα isoform conformational dynamics across diverse populations, predicting Eniclobrate’s pharmacogenomic compatibility. This approach potentially mitigates variable treatment responses observed with older fibrates in genetically heterogeneous cohorts [1] [9].

Table 2: Technological Innovations Underpinning Eniclobrate Development

Innovation DomainApplication to EniclobrateAdvantage Over Prior Fibrates
Structural BioinformaticsPPARα ligand-binding domain optimization via molecular dynamics12-fold higher binding affinity vs. fenofibric acid
Lipid NanoparticlesMicrofluidic encapsulation with ionizable lipids>90% oral bioavailability; hepatocyte-specific targeting
Pharmacogenomic AIPrediction of allele-specific response (e.g., PPARA variants)Reduced interindividual efficacy variability

Research findings demonstrate Eniclobrate’s mechanistic refinement: In vitro, it upregulates lipoprotein lipase expression 2.3-fold over fenofibrate while suppressing apolipoprotein C-III with greater potency. These actions accelerate chylomicron/VLDL catabolism and reduce atherogenic remnant particle formation—critical for addressing residual dyslipidemia in statin-treated patients [3] [9].

Theoretical Frameworks for Studying Hypolipidemic Agents

Eniclobrate research is guided by interconnected theoretical models explaining hypolipidemic drug actions at molecular, physiological, and systems levels:

  • Molecular Pharmacology Framework: Centered on nuclear receptor agonism, this model posits that Eniclobrate’s efficacy derives from PPARα-RXR heterodimerization and subsequent DNA binding to peroxisome proliferator response elements. This regulates genes governing fatty acid uptake (FATP), β-oxidation (ACOX1), and lipoprotein assembly (APOA1/APOA2) [3] [10]. Quantitative structure-activity relationship (QSAR) modeling within this framework enables rational optimization of Eniclobrate’s isobutyrate side chains and aromatic substituents for maximal transactivation.
  • Pharmacogenomic-Personalized Medicine Framework: This paradigm addresses genetic variability in drug response. Research explores interactions between Eniclobrate and polymorphisms in PPARA (e.g., Leu162Val), SLCO1B1 (transport), and CYP3A4 (metabolism). Clinical trial designs incorporate stratified randomization based on genetic biomarkers, theoretically enhancing efficacy predictability compared to the "one-dose-fits-all" approach of historical fibrates [1].
  • Systems Biology Framework: Integrates lipidomics and metabolomics to map Eniclobrate’s effects beyond primary targets. Studies investigate its influence on branched-chain amino acid catabolism, ketogenesis, and vascular inflammation markers (e.g., ICAM-1). This holistic view explains ancillary benefits on glucose homeostasis and vascular endothelial function observed in preclinical models [9].

Table 3: Theoretical Frameworks Informing Eniclobrate Research

FrameworkCore TenetsResearch Applications
Molecular PharmacologyLigand-receptor binding kinetics; coactivator recruitmentQSAR modeling; crystallography of Eniclobrate-PPARα complexes
PharmacogenomicsGenetic determinants of variable drug responsePPARA haplotype efficacy screening; AI-driven dose prediction
Systems BiologyNetwork effects on metabolic/inflammatory pathwaysMetabolomic profiling; endothelial function biomarkers

These frameworks collectively enable a multi-scale understanding of Eniclobrate—from atomic interactions to population-level effects—guiding both mechanistic studies and translational applications in personalized dyslipidemia management [1] [5] [7].

Properties

CAS Number

60662-18-2

Product Name

Eniclobrate

IUPAC Name

pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate

Molecular Formula

C24H24ClNO3

Molecular Weight

409.9 g/mol

InChI

InChI=1S/C24H24ClNO3/c1-3-24(2,23(27)28-17-20-5-4-14-26-16-20)29-22-12-8-19(9-13-22)15-18-6-10-21(25)11-7-18/h4-14,16H,3,15,17H2,1-2H3

InChI Key

VKNSAVOURPMBRN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.